molecular formula C9H13NO2 B2708938 N-[1-(4-methoxyphenyl)ethyl]hydroxylamine CAS No. 889128-35-2

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine

Cat. No.: B2708938
CAS No.: 889128-35-2
M. Wt: 167.208
InChI Key: JUOVFZCEJRATLP-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.208. The purity is usually 95%.
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Biological Activity

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to an ethyl chain, which is further substituted with a para-methoxyphenyl group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydroxylamine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's anticancer properties have been explored in various studies. For example, certain hydroxylamine derivatives have demonstrated cytotoxic effects against cancer cell lines such as prostate and breast cancer cells. The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureus, Pseudomonas aeruginosaInhibition of cell wall synthesis
AnticancerProstate cancer cells, Breast cancer cellsInduction of apoptosis

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological effects. Modifications to the methoxy group or the ethyl chain can significantly alter its potency and selectivity against target cells. For instance, increasing the hydrophobicity of substituents has been shown to enhance anticancer activity while maintaining antimicrobial efficacy .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various hydroxylamine derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-7,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOVFZCEJRATLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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